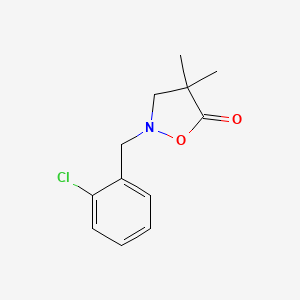![molecular formula C9H7NO3S B13844059 3-Methoxythieno[3,2-c]pyridine-2-carboxylic acid](/img/structure/B13844059.png)
3-Methoxythieno[3,2-c]pyridine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methoxythieno[3,2-c]pyridine-2-carboxylic acid is a heterocyclic compound that features a fused thiophene and pyridine ring system.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxythieno[3,2-c]pyridine-2-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method starts with the reaction of methyl 3-(aminomethyl)benzoate with thieno[2,3-c]pyridine-2-carboxylic acid in the presence of hydrogen chloride . The reaction mixture is then diluted with water and extracted with ethyl acetate to isolate the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reactors, and implementing purification techniques suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
3-Methoxythieno[3,2-c]pyridine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxidation state of the compound.
Substitution: The methoxy group and other positions on the ring can be substituted with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dimethylformamide (DMF) or ethyl acetate .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions could introduce alkyl or aryl groups at specific positions on the ring.
Aplicaciones Científicas De Investigación
3-Methoxythieno[3,2-c]pyridine-2-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in the development of kinase inhibitors, which are crucial for regulating various biological processes.
Industry: It can be used in the synthesis of materials with specific electronic or optical properties
Mecanismo De Acción
The mechanism of action of 3-Methoxythieno[3,2-c]pyridine-2-carboxylic acid involves its interaction with molecular targets such as kinases. The compound’s structure allows it to bind to the ATP-binding site of kinases, inhibiting their activity. This interaction is facilitated by hydrogen bonds and hydrophobic interactions within the kinase’s active site .
Comparación Con Compuestos Similares
Similar Compounds
Thieno[2,3-c]pyridine-2-carboxylic acid: A closely related compound with similar structural features.
Pyridinecarboxylic acids: Including picolinic acid, nicotinic acid, and isonicotinic acid, which share the pyridine ring but differ in their functional groups and positions.
Uniqueness
3-Methoxythieno[3,2-c]pyridine-2-carboxylic acid is unique due to the presence of both a methoxy group and a fused thiophene-pyridine ring system. This combination provides distinct electronic and steric properties, making it a valuable scaffold for drug discovery and other applications .
Propiedades
Fórmula molecular |
C9H7NO3S |
|---|---|
Peso molecular |
209.22 g/mol |
Nombre IUPAC |
3-methoxythieno[3,2-c]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C9H7NO3S/c1-13-7-5-4-10-3-2-6(5)14-8(7)9(11)12/h2-4H,1H3,(H,11,12) |
Clave InChI |
FDUTVOJUYAOAQJ-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(SC2=C1C=NC=C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




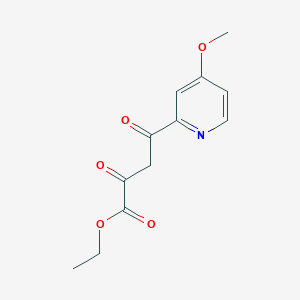
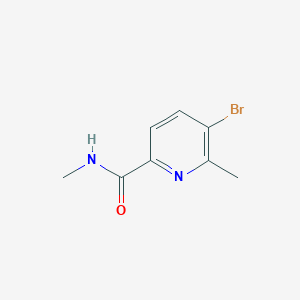


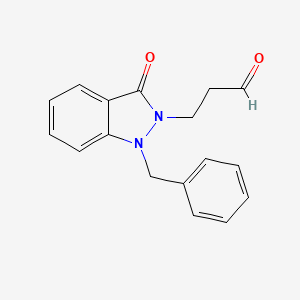
![Benzyl 5-methyl-3-[[[5-methyl-3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]hexanoyl]amino]methyl]hexanoate](/img/structure/B13844029.png)
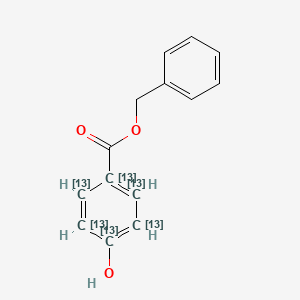

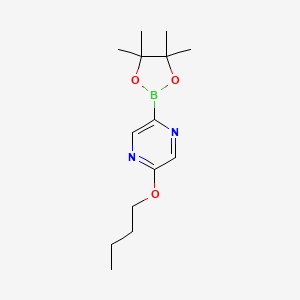
![2-[[6-Bromo-1-[(4-oxo-2-thioxo-5thiazolidinylidene)methyl]-2-naphthalenyl]oxy]-acetic acid](/img/structure/B13844058.png)

